![molecular formula C16H10ClFN2OS B2982525 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313405-30-0](/img/structure/B2982525.png)

3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

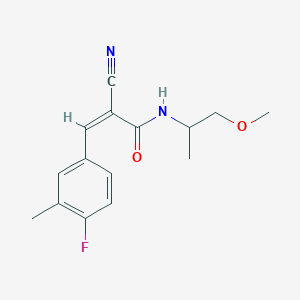

“3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide” is a compound that has been studied for its inhibitory effects on Tyrosinase, an enzyme implicated in melanin production . The compound is part of a series of new small compounds incorporating the 3-chloro-4-fluorophenyl fragment into distinct chemotypes . These compounds have shown significant inhibitory activity against Tyrosinase from Agaricus bisporus (AbTYR), with IC 50 values ranging from 0.19 to 1.72 μM .

Scientific Research Applications

- Targeting Protein Kinases : Isocyanates have been explored as potential kinase inhibitors. Researchers investigate their binding affinity and selectivity against specific kinases involved in diseases like cancer and inflammation .

- C-C Bond Formation : Palladium-catalyzed cross-coupling reactions involving aryl isocyanates contribute to the synthesis of complex organic molecules .

- Improved Synthesis Protocols : Recent studies propose more efficient methods for synthesizing 3-chloro-4-fluorophenyl isocyanate, enhancing its accessibility in research .

Medicinal Chemistry and Drug Development

Organic Synthesis and Methodology

Mechanism of Action

Target of Action

Similar compounds have been known to target mitogen-activated protein kinase 1 . This enzyme plays a crucial role in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .

Mode of Action

Based on the structure and properties of similar compounds, it is plausible that it binds to its target protein and modulates its activity . This interaction could lead to changes in cellular signaling pathways, ultimately affecting cell function .

Biochemical Pathways

Given its potential target, it may influence pathways related to cell growth and proliferation .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination .

Result of Action

Based on its potential target, it could influence cell growth and proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide . Factors such as temperature, pH, and the presence of other molecules can affect its stability and activity .

Future Directions

The future directions for the study of “3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide” could involve further exploration of its inhibitory effects on Tyrosinase and potential applications in the treatment of conditions related to melanin overproduction . Additionally, the synthesis of new compounds incorporating the 3-chloro-4-fluorophenyl fragment could be explored to identify more potent inhibitors of Tyrosinase .

properties

IUPAC Name |

3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClFN2OS/c17-12-3-1-2-11(8-12)15(21)20-16-19-14(9-22-16)10-4-6-13(18)7-5-10/h1-9H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDELXRMIOMDZLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2982443.png)

![N-({1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcar boxamide](/img/structure/B2982446.png)

![Methyl 4-[(Z)-3-(4-butylanilino)-2-cyano-3-oxoprop-1-enyl]benzoate](/img/structure/B2982448.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2982453.png)

![4-{[3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl]methyl}-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2982454.png)

![8-[(2-Chloroacetyl)amino]quinoline-6-carboxamide;hydrochloride](/img/structure/B2982456.png)

![N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2982460.png)

![Benzo[d]thiazol-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2982461.png)

![2-({3-Nitro-4-[4-(piperidin-1-yl)piperidin-1-yl]phenyl}carbonyl)benzoic acid](/img/structure/B2982462.png)